Cas no 2167080-92-2 (1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine)
![1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine structure](https://ja.kuujia.com/scimg/cas/2167080-92-2x500.png)
1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-(1-(4-Bromo-1H-pyrazol-1-yl)cyclopropyl)ethan-1-amine
- 1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine
- 1-[1-(4-bromopyrazol-1-yl)cyclopropyl]ethanamine
- starbld0034303
-
- インチ: 1S/C8H12BrN3/c1-6(10)8(2-3-8)12-5-7(9)4-11-12/h4-6H,2-3,10H2,1H3
- InChIKey: QUJCLIJRNHNGJK-UHFFFAOYSA-N
- ほほえんだ: BrC1C=NN(C=1)C1(C(C)N)CC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 181
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 43.8
1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM441938-1g |
1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine |
2167080-92-2 | 95%+ | 1g |
$1052 | 2023-03-25 | |
Enamine | EN300-741918-0.25g |
1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine |
2167080-92-2 | 95.0% | 0.25g |
$481.0 | 2025-03-11 | |
Enamine | EN300-741918-10.0g |
1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine |
2167080-92-2 | 95.0% | 10.0g |
$4176.0 | 2025-03-11 | |
Enamine | EN300-741918-5.0g |
1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine |
2167080-92-2 | 95.0% | 5.0g |
$2816.0 | 2025-03-11 | |
Aaron | AR01FJA0-10g |
1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine |
2167080-92-2 | 95% | 10g |
$5767.00 | 2023-12-14 | |
Aaron | AR01FJA0-5g |
1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine |
2167080-92-2 | 95% | 5g |
$3897.00 | 2025-02-11 | |
Aaron | AR01FJA0-50mg |
1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine |
2167080-92-2 | 95% | 50mg |
$336.00 | 2025-02-11 | |
1PlusChem | 1P01FJ1O-5g |
1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine |
2167080-92-2 | 95% | 5g |
$3543.00 | 2023-12-19 | |
A2B Chem LLC | AY03340-100mg |
1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine |
2167080-92-2 | 95% | 100mg |
$390.00 | 2024-04-20 | |
Chemenu | CM441938-500mg |
1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine |
2167080-92-2 | 95%+ | 500mg |
$826 | 2023-03-25 |
1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine 関連文献
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
2. Book reviews
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
4. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
6. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amineに関する追加情報
Professional Introduction to Compound with CAS No. 2167080-92-2 and Product Name: 1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine
The compound with the CAS number 2167080-92-2 and the product name 1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a 4-bromo-1H-pyrazole moiety and a cyclopropyl group in its structure suggests a high degree of molecular complexity, which may contribute to its distinct pharmacological properties.
Recent studies have highlighted the importance of heterocyclic compounds in the design of novel therapeutic agents. The pyrazole scaffold, in particular, is well-documented for its role in various biological processes and its suitability for drug discovery. The incorporation of a 4-bromo substituent on the pyrazole ring introduces additional reactivity, enabling further functionalization and diversification of the molecular structure. This feature is particularly valuable in medicinal chemistry, where modularity and adaptability are key considerations during the optimization of drug candidates.
The cyclopropyl group, another notable feature of this compound, is known for its ability to enhance binding affinity and selectivity. Its small size allows for precise spatial orientation within biological targets, which can be critical for achieving the desired pharmacological effects. In combination with the pyrazole moiety, the cyclopropyl group may contribute to the compound's overall potency and selectivity, making it a promising candidate for further investigation.
Current research in medicinal chemistry increasingly emphasizes the development of multifunctional compounds that can address multiple targets or exhibit synergistic effects. The structural features of 1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine align well with this trend. The presence of both the pyrazole and cyclopropyl groups provides multiple sites for interaction with biological targets, potentially leading to enhanced therapeutic outcomes. This dual functionality has been observed to improve drug-like properties such as solubility, bioavailability, and metabolic stability, which are crucial for successful drug development.
Moreover, the compound's chemical structure suggests potential applications in various therapeutic areas. For instance, pyrazole derivatives have been extensively studied for their anti-inflammatory, antimicrobial, and anticancer properties. The 4-bromo substituent further enhances these possibilities by allowing for selective modifications that can fine-tune the compound's pharmacological profile. Such flexibility is highly valuable in drug discovery pipelines, where rapid iteration and optimization are often required.
In vitro studies have begun to explore the pharmacological potential of this compound. Preliminary results indicate that it may exhibit inhibitory activity against certain enzymes or receptors relevant to human health. These findings are supported by computational modeling studies that predict favorable binding interactions between the compound and target proteins. Such simulations are increasingly integral to modern drug discovery, providing insights into molecular recognition processes that would be difficult or impossible to obtain through experimental methods alone.
The synthesis of 1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine represents a significant achievement in synthetic organic chemistry. The multi-step process involves strategic functionalization of both the pyrazole and cyclopropyl moieties to achieve the desired architecture. Advances in synthetic methodologies have made it possible to construct such complex molecules with greater efficiency and precision than ever before. This progress is particularly important in pharmaceutical research, where novel synthetic routes can reduce costs and improve scalability.
Future directions in research may focus on expanding the chemical space explored by this compound. By modifying its core structure or introducing additional functional groups, scientists can generate libraries of derivatives with tailored properties. Such explorations are often guided by high-throughput screening techniques that allow for rapid evaluation of large numbers of compounds against biological targets.
The integration of machine learning and artificial intelligence into drug discovery has also opened new avenues for research. These technologies can predict how different structural modifications will affect a compound's biological activity, enabling researchers to design molecules with higher success rates. The case of 1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine exemplifies how computational tools can accelerate the development process by identifying promising candidates early in the discovery pipeline.
In conclusion, the compound with CAS number 2167080-92-2 and product name 1-[1-(4-bromo-1H-pyrazol-1-y)cyclopropyl]ethan-1-am ine represents a significant contribution to pharmaceutical chemistry. Its unique structural features—particularly the combination of a 4-bromo-pyrazole moiety and a cyclopropyl group—make it a versatile scaffold for drug development. Ongoing research continues to uncover its potential applications across various therapeutic areas, while advancements in synthetic chemistry and computational modeling promise to further enhance its utility.
2167080-92-2 (1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine) 関連製品
- 2172205-19-3(2-(4-methyl-1H-imidazol-2-yl)ethanethioamide)
- 2580092-40-4(rac-tert-butyl N-[(1R,2S)-2-(sulfamoylmethyl)cyclobutyl]carbamate)
- 1695241-81-6(2,2-difluoro-1-(oxan-3-yl)ethan-1-one)
- 2098102-95-3(3-Tert-butyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 26772-34-9(cis-1,3-Cyclohexanediamine)
- 1804147-45-2(Methyl 2-(3-chloropropanoyl)-5-cyanobenzoate)
- 852379-57-8(ACETIC ACID, [5-(BROMOMETHYL)DIHYDRO-2(3H)-FURANYLIDENE]-, ETHYL ESTER)
- 2680704-08-7(2-(2,2,2-trifluoroacetamido)methyl-1,2,4triazolo1,5-apyrimidine-6-carboxylic acid)
- 2172242-94-1(2,2-dimethyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine)
- 2171900-25-5(1-4-amino-4-(2-methyl-2H-1,2,3-triazol-4-yl)piperidin-1-yl-2,2,2-trifluoroethan-1-one)




